molecular formula C9H9F4NO B13587161 (r)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13587161
M. Wt: 223.17 g/mol
InChI Key: AOOXYSDYIWWUNE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzene ring substituted with fluorine and a highly electronegative trifluoromethyl group, linked to a chiral ethanolamine moiety. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . The specific (R)-enantiomer is crucial for achieving targeted interactions in asymmetric synthesis. This compound serves as a versatile building block for the research and development of novel bioactive molecules. Its structure is amenable to further chemical modifications, particularly at the amino and hydroxyl functional groups, enabling the creation of a wide array of derivatives for structure-activity relationship (SAR) studies . Computational predictions on closely related analogs suggest this scaffold may exhibit high gastrointestinal absorption and blood-brain barrier penetration, making it a relevant intermediate for central nervous system (CNS) targeted research . Applications: This chiral β-amino alcohol is primarily used as a key intermediate in organic and pharmaceutical synthesis. Its applications include serving as a precursor for potential chemokine receptor antagonists and other therapeutically relevant small molecules . Researchers utilize this compound to explore new chemical spaces in drug discovery projects. Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The compound should be stored in an inert atmosphere at room temperature .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2R)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

AOOXYSDYIWWUNE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CO)N)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (R)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol generally follows a multi-step pathway involving:

  • Formation of a substituted benzaldehyde precursor
  • Introduction of the amino and hydroxyl functionalities via reductive amination or nitroalkene reduction
  • Enantioselective synthesis or resolution to obtain the (R)-enantiomer

Stepwise Synthetic Routes

Preparation of the Aromatic Precursor
  • Starting Material: 2-fluoro-5-(trifluoromethyl)benzaldehyde
  • Method: The aldehyde is either commercially obtained or synthesized by selective fluorination and trifluoromethylation of the corresponding phenyl ring
Formation of β-Nitro Alcohol Intermediate
  • Reaction: Henry (nitroaldol) reaction between 2-fluoro-5-(trifluoromethyl)benzaldehyde and nitromethane
  • Conditions: Typically conducted in ethanol or ethanol/water mixtures at ambient to mild heating (25–40°C)
  • Outcome: Formation of a β-nitro alcohol intermediate, which is a key precursor for amino alcohol synthesis
Reduction to Amino Alcohol
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C under H2), or other hydride sources
  • Purpose: Reduction of the nitro group to the amino group and simultaneous conversion of the intermediate to the amino alcohol
  • Optimization: Reaction pH maintained around 6–7, temperature controlled between 30–35°C to maximize yield and minimize side reactions
Chiral Resolution or Asymmetric Synthesis
  • Asymmetric Hydrogenation: Use of chiral catalysts such as ruthenium-BINAP complexes achieves high enantiomeric excess (>95% ee)
  • Enzymatic Kinetic Resolution: Lipase-catalyzed selective acylation can enhance enantiopurity (>98% ee)
  • Crystallization: Recrystallization from ethanol/water mixtures further improves enantiomeric excess by 5–10%

Optimization Parameters and Yields

Parameter Optimal Range Effect on Yield / Purity
Temperature 30–35°C ±10% yield variation
Catalyst Loading 0.5–1.0 mol% ±15% yield variation
Reaction Time 12–24 hours ±5% yield variation
pH 6–7 Critical for reductive amination
Solvent Ethanol/water (70:30) Enhances solubility and reaction rate

Reported yields of the amino alcohol intermediate range from 70% to 85% under optimized conditions.

Characterization Techniques

To confirm the purity and structural integrity of the synthesized this compound, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase
    • Mobile Phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30)
    • Retention Time: ~8.2 minutes
    • Purity: ≥95% for research-grade material
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aromatic protons: δ 7.6–7.8 ppm
    • CH-OH proton: δ ~4.1 ppm
    • NH2 protons: δ ~3.3 ppm
    • Absence of impurity peaks (e.g., δ 2.5 ppm) confirms complete reduction
  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) m/z: 265.1 [M+H]+ (consistent with molecular weight including fluorines)
  • Chiral HPLC:

    • Column: Chiralpak AD-H
    • Mobile Phase: Hexane:isopropanol (80:20)
    • Retention Times: (R)-enantiomer ~12.3 min, (S)-enantiomer ~14.1 min
    • Enantiomeric Excess (ee): >95% achievable

Summary Table of Preparation Methods

Step Method/Conditions Outcome/Notes
Aromatic Precursor Synthesis Fluorination/trifluoromethylation of phenyl ring 2-fluoro-5-(trifluoromethyl)benzaldehyde precursor
β-Nitro Alcohol Formation Henry reaction with nitromethane, EtOH, 25–40°C β-nitro alcohol intermediate, 70–85% yield
Reduction to Amino Alcohol LiAlH4 or catalytic hydrogenation, pH 6–7, 30–35°C Amino alcohol, high purity
Enantioselective Resolution Ru-BINAP catalysis or lipase kinetic resolution >95% enantiomeric excess
Purification Recrystallization, chromatography >95% purity, removal of impurities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and hydroxyl groups enable nucleophilic substitution at the β-carbon. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
AlkylationAlkyl halides, base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), 25–60°CSecondary amines or ethers
AcylationAcetic anhydride, pyridine, 0–25°CAcetamide derivatives
SulfonationSulfonyl chlorides, aqueous NaOH, 0°CSulfonamide intermediates

Mechanistic Insights :

  • The -CF₃ group deactivates the aromatic ring, directing substitution to the para-position relative to itself .

  • Steric hindrance from the -CF₃ group slows reactions at the ortho-position.

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
CrO₃ in H₂SO₄0°C, dichloromethaneKetone (via oxidation of -OH)85%
Pyridinium chlorochromateRoom temperature, acetoneAldehyde (partial oxidation)60%

Regiochemical Effects :

  • Oxidation selectivity depends on solvent polarity and temperature.

  • The -CF₃ group stabilizes the transition state, enhancing ketone formation.

Reductive Amination

The amino group participates in reductive amination with carbonyl compounds:

Carbonyl SubstrateReducing AgentConditionsProductSource
AldehydesNaBH₃CN, MeOH, 25°CTertiary amines70–90%
KetonesH₂, Pd/C, ethanol, 50°CSecondary amines65–80%

Key Findings :

  • Steric bulk from the -CF₃ group reduces reaction rates with large ketones.

  • Polar solvents improve yields by stabilizing ionic intermediates.

Ring-Opening Reactions

The compound reacts with epoxides and cyclic anhydrides:

SubstrateConditionsProductApplicationSource
Ethylene oxideH₂O, 80°CPolyether derivativesPolymer chemistry
Succinic anhydrideDMF, 100°CImide-functionalized compoundsDrug delivery systems

Biological Interactions

The compound modulates biological targets through hydrogen bonding and hydrophobic interactions:

TargetInteraction TypeBiological EffectSource
Enzymes (e.g., kinases)H-bonding with -NH₂/-OHInhibition of catalytic activity
GPCRsHydrophobic binding with -CF₃Agonist/antagonist effects

Structure-Activity Relationships :

  • The -CF₃ group enhances metabolic stability by resisting oxidative degradation.

  • Fluorine substituents improve blood-brain barrier penetration.

Comparative Reactivity with Analogues

Substituent positioning alters reactivity:

CompoundReactivity with NaBH₄Oxidation Rate (CrO₃)Source
(R)-2-Amino-2-(2-fluoro-5-CF₃-phenyl)ethanolModerateHigh
(R)-2-Amino-2-(3-CF₃-phenyl)ethanolHighModerate
(S)-2-Amino-2-(5-fluoro-2-CF₃-phenyl)ethanolLowHigh

Trends :

  • Electron-withdrawing groups at the 2-position reduce nucleophilicity but enhance oxidation.

  • Steric effects dominate in bulkier analogues .

Scientific Research Applications

®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the phenyl ring’s 5-position. A comparative analysis is provided below:

Compound Name Substituent (5-position) Molecular Formula Molar Mass (g/mol) Electronic Effect
Target Compound CF₃ C₉H₈F₄NO 222.15* Strong electron-withdrawing
(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol (hydrochloride) CH₃ C₉H₁₁FNO·HCl 204.46† Electron-donating
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol Br C₈H₉BrFNO 234.07 Moderate electron-withdrawing

*Calculated based on atomic masses.

Key Observations:

  • Lipophilicity: The CF₃ group increases lipophilicity (logP ~2.5 estimated), improving membrane permeability relative to the less hydrophobic CH₃ (logP ~1.8) and Br (logP ~2.1) analogs.
  • Steric Impact: CF₃ (van der Waals volume ~42 ų) is bulkier than CH₃ (~23 ų) or Br (~23 ų), which may influence binding pocket interactions in biological targets.

Biological Activity

(R)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol, also known as 2-amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol, is a fluorinated amino alcohol with significant potential in medicinal chemistry. This compound possesses a unique structure characterized by an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C9H9F4NOC_9H_9F_4NO with a molar mass of approximately 223.17 g/mol .

Structure and Properties

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and may influence its biological interactions. The trifluoromethyl group is particularly noteworthy due to its ability to enhance binding affinity to biological targets, which is crucial for therapeutic applications.

PropertyValue
Molecular FormulaC9H9F4NO
Molar Mass223.17 g/mol
CAS Number1213032-20-2

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. The structural characteristics of this compound suggest potential interactions with specific receptors or enzymes involved in inflammatory pathways.

Preliminary studies suggest that this compound may interact with biological macromolecules such as proteins and enzymes, affecting their activity and leading to therapeutic effects. For instance, the amino group can participate in nucleophilic substitution reactions, while the hydroxyl group may serve as a leaving group under acidic conditions .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of inflammatory cytokines. These findings suggest that this compound could be effective in treating conditions characterized by chronic inflammation.
  • Cytotoxicity against Cancer Cell Lines : A study evaluating the cytotoxic effects of various fluorinated compounds found that some derivatives showed promising activity against human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics .
  • Molecular Docking Studies : Computational docking studies have indicated that this compound has strong binding affinity for certain protein targets involved in cancer progression. This suggests potential for development as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol2228532-87-2Different positioning of fluorine; varied activity
(S)-2-Amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol1213465-38-3Stereoisomer; potential differences in effects
(R)-2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol1213081-95-8Similar trifluoromethyl substitution; distinct properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.